

Synthesis of cis-7-Hexadecen-1-ol Acetate: A Technical Guide

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An in-depth examination of the synthetic pathway for the sex pheromone of the pink bollworm moth, *Pectinophora gossypiella*, this guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis of cis-7-Hexadecen-1-ol acetate. This document outlines a practical and efficient multi-step synthesis, presenting key experimental protocols and quantitative data to facilitate replication and further investigation.

Introduction

cis-7-Hexadecen-1-ol acetate is a crucial component of the sex pheromone of the pink bollworm moth, a significant pest in cotton cultivation.^[1] Its stereospecific synthesis is of great interest for pest management strategies involving mating disruption. The key challenge in its synthesis lies in the stereoselective formation of the cis (Z) double bond at the C7 position. The Wittig reaction is a widely employed and effective method for achieving high Z-selectivity in the formation of carbon-carbon double bonds.^{[2][3][4]} This guide details a synthetic route that utilizes a modified Wittig approach, among other reactions, to produce the target compound.

Overall Synthesis Pathway

The synthesis of cis-7-Hexadecen-1-ol acetate can be achieved through a multi-step process starting from readily available precursors. The general workflow involves the creation of a key intermediate, 11-tetrahydropyranyloxy-4-undecyn-1-ol, followed by stereoselective reduction of the alkyne to a cis-alkene, subsequent chain elongation, and final functional group manipulation.



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Figure 1: Overall synthetic pathway for cis-7-Hexadecen-1-ol acetate.

Experimental Protocols and Data

This section provides a detailed breakdown of the experimental procedures for each key step in the synthesis of cis-7-Hexadecen-1-ol acetate, adapted from the literature.^[1]

Step 1: Synthesis of 11-Tetrahydropyranyloxy-4-undecyn-1-ol

The synthesis commences with the alkylation of 1-bromo-6-tetrahydropyranyloxyhexane with the dianion of 4-pentyn-1-ol.^[1]

Experimental Protocol: The dianion of 4-pentyn-1-ol is prepared in situ from tetrahydrofurfuryl chloride and lithium amide in liquid ammonia. This is followed by alkylation with 1-bromo-6-tetrahydropyranyloxyhexane to yield 11-tetrahydropyranyloxy-4-undecyn-1-ol.^[1]

Reactants	Product	Yield
1-Bromo-6-tetrahydropyranyloxyhexane	11-Tetrahydropyranyloxy-4-undecyn-1-ol	70%
Dianion of 4-pentyn-1-ol		

Table 1: Quantitative data for the synthesis of 11-Tetrahydropyranyloxy-4-undecyn-1-ol.^[1]

Step 2: Partial Catalytic Hydrogenation

The alkyne is then stereoselectively reduced to a cis-alkene using Lindlar's catalyst.

Experimental Protocol: 11-Tetrahydropyranyloxy-4-undecyn-1-ol is subjected to partial catalytic hydrogenation over Lindlar's catalyst in a solvent mixture of dry hexane and ethanol (2:1) to yield the corresponding cis-alkene.^[1]

Step 3: Mesylation

The hydroxyl group of the cis-alkene is converted to a good leaving group (mesylate) to facilitate the subsequent coupling reaction.

Experimental Protocol: To a cooled solution of (Z)-11-tetrahydropyranyloxyundec-4-en-1-ol and triethylamine in dry dichloromethane, methanesulfonyl chloride is added slowly. The reaction mixture is stirred for 2 hours. The product is extracted with dichloromethane, washed sequentially with 5% HCl, 5% sodium hydrogen carbonate solution, and water, and then dried over fused calcium chloride. Evaporation of the solvent yields the mesylate.^[1]

Reactant	Product	Yield
(Z)-11-Tetrahydropyranyloxyundec-4-en-1-ol	Mesylate of (Z)-11-Tetrahydropyranyloxyundec-4-en-1-ol	72%

Table 2: Quantitative data for the mesylation reaction.^[1]

Step 4: Coupling Reaction

The mesylate is then coupled with a Grignard reagent, catalyzed by Li_2CuCl_4 , to extend the carbon chain.

Experimental Protocol: The mesylate is added to a solution of pentylmagnesium bromide in dry THF. After stirring, Li_2CuCl_4 is added as a catalyst. The solution is cooled and stirred for 3 hours, then left overnight at room temperature. The reaction is quenched with a saturated solution of ammonium chloride, and the organic layer is separated. The aqueous phase is extracted with ether, and the combined organic extracts are dried.^[1]

Reactants	Product	Yield
Mesylate of (Z)-11-Tetrahydropyranyloxyundec-4-en-1-ol	1-(Tetrahydropyranyloxy)-7(Z)-hexadecene	68%
Pentylmagnesium bromide		

Table 3: Quantitative data for the coupling reaction.^[1]

Step 5: Depyranylation

The tetrahydropyranyl (THP) protecting group is removed to reveal the primary alcohol.

Experimental Protocol: The protected alcohol is treated with an appropriate acidic catalyst in a protic solvent to remove the THP group, yielding (Z)-7-Hexadecen-1-ol.

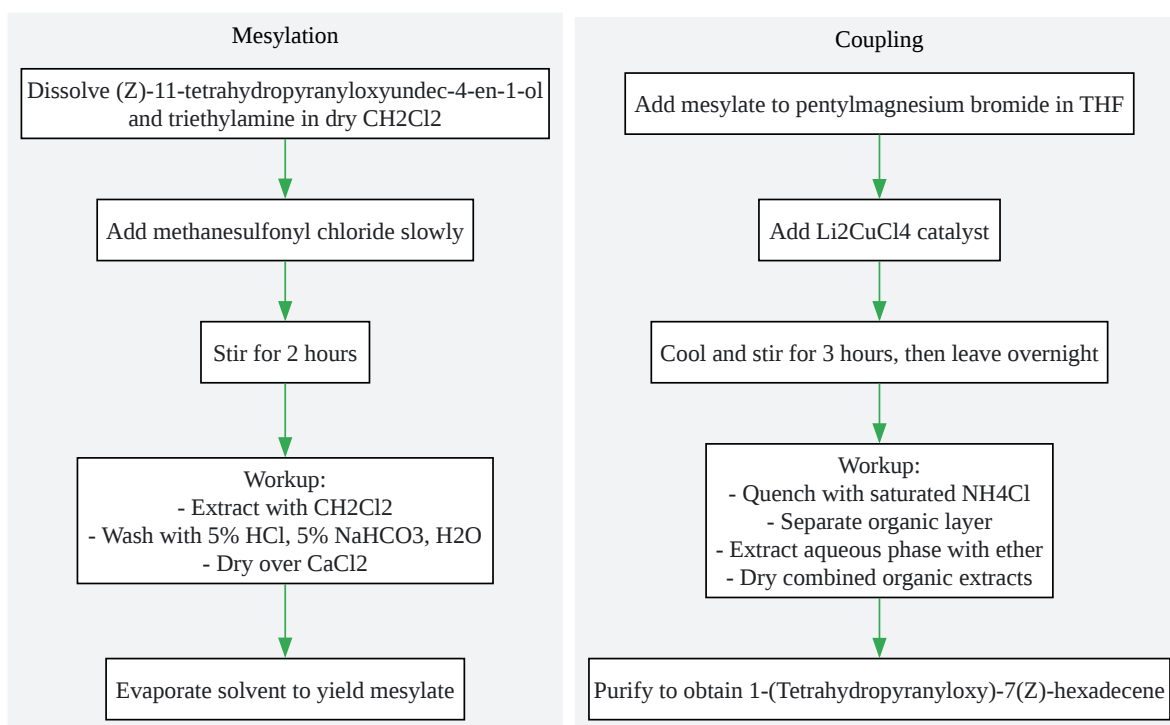
Step 6: Acetylation

The final step is the acetylation of the primary alcohol to produce the target pheromone.

Experimental Protocol: (Z)-7-Hexadecen-1-ol is dissolved in pyridine, and a catalytic amount of DMAP is added. The mixture is cooled in an ice bath, and acetic anhydride is added. The reaction is stirred at room temperature for 2 hours. The reaction is then quenched with ice and extracted with ethyl acetate. The organic layer is washed with 5% HCl, 5% aqueous NaHCO₃, water, and brine, and then dried.^[1]

Experimental Workflow Visualization

The following diagram illustrates the workflow for the mesylation and coupling steps.



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Figure 2: Experimental workflow for mesylation and coupling reactions.

Conclusion

The described synthetic pathway provides a reliable method for the preparation of cis-7-Hexadecen-1-ol acetate. The key to this synthesis is the stereoselective reduction of an alkyne to a cis-alkene and the subsequent carbon chain elongation through a catalyzed coupling reaction. The provided experimental details and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and chemical ecology. Further optimization of reaction conditions could potentially lead to even higher yields and purity of the final product.

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